molecular formula C4H9BrO3S B2603256 2-(2-Bromoethylsulfonyl)ethanol CAS No. 2378502-27-1

2-(2-Bromoethylsulfonyl)ethanol

Cat. No.: B2603256
CAS No.: 2378502-27-1
M. Wt: 217.08
InChI Key: NZIJXOYVFWERQQ-UHFFFAOYSA-N
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Description

2-(2-Bromoethylsulfonyl)ethanol is a brominated organosulfur compound characterized by a sulfonyl group (-SO₂-) attached to an ethyl chain, which is further substituted with a bromine atom and a terminal ethanol moiety. The sulfonyl group enhances polarity and reactivity, making it valuable in synthetic chemistry, particularly in nucleophilic substitutions or polymer synthesis .

Properties

IUPAC Name

2-(2-bromoethylsulfonyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO3S/c5-1-3-9(7,8)4-2-6/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIJXOYVFWERQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethylsulfonyl)ethanol typically involves the reaction of 2-bromoethanol with a sulfonyl chloride in the presence of a base. One common method is as follows:

    Reactants: 2-bromoethanol and a sulfonyl chloride (e.g., methanesulfonyl chloride).

    Base: A suitable base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.

    Solvent: The reaction is often carried out in an organic solvent like dichloromethane or chloroform.

    Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethylsulfonyl)ethanol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for the reduction of the sulfonyl group.

Major Products Formed

    Nucleophilic Substitution: Products include substituted alcohols, ethers, or amines.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include sulfides or thiols.

Scientific Research Applications

2-(2-Bromoethylsulfonyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in biochemical assays and as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethylsulfonyl)ethanol involves its ability to act as an electrophile due to the presence of the bromoethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products. The sulfonyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol
  • Structure: Features a benzenesulfonyl group substituted with bromine and a methyl group, linked to ethanol.
  • Molecular Formula : C₉H₁₁BrO₃S (MW: 279.15 g/mol) .
  • Comparison: Unlike 2-(2-Bromoethylsulfonyl)ethanol, the sulfonyl group here is aromatic, which increases stability but reduces aliphatic reactivity. The bromine is positioned on the benzene ring, limiting its participation in alkylation reactions compared to the ethyl-bromine in the target compound.
b) 2-(4-Bromophenyl)ethanol
  • Structure: A bromophenyl group directly attached to ethanol.
  • Molecular Formula : C₈H₉BrO (MW: 201.06 g/mol) .
  • Comparison : Lacks the sulfonyl group, resulting in lower polarity and molecular weight. The bromine on the phenyl ring directs electrophilic substitutions rather than aliphatic reactions.
c) 2-(2-Bromoethoxy)ethanol
  • Structure: Bromine on an ethoxy chain linked to ethanol.
  • Molecular Formula : C₄H₉BrO₂ (MW: 169.02 g/mol) .
  • Comparison : The bromine is part of an ethoxy chain, enabling ether cleavage reactions. The absence of a sulfonyl group reduces its utility in sulfonation or surfactant synthesis.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
This compound* ~228.07 (estimated) -SO₂-, -Br, -OH High polarity; prone to nucleophilic substitutions at Br
2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol 279.15 -SO₂-, -Br (aromatic) Aromatic bromine limits aliphatic reactivity
2-(4-Bromophenyl)ethanol 201.06 -Br (aromatic), -OH Participates in Friedel-Crafts alkylation
2-(2-Bromoethoxy)ethanol 169.02 -Br (aliphatic), -OH Ether cleavage under acidic/basic conditions

*Estimated based on analogous structures.

Biological Activity

2-(2-Bromoethylsulfonyl)ethanol, with the CAS number 2378502-27-1, is a compound that has garnered attention due to its unique structural features, specifically the combination of bromoethyl and sulfonyl groups. This combination potentially confers distinct reactivity and biological activity, making it a subject of interest in pharmacological and biochemical research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C4H9BrO3S\text{C}_4\text{H}_9\text{BrO}_3\text{S}

Key Features:

  • Bromoethyl Group: This moiety may enhance electrophilic reactivity, allowing for interactions with biological macromolecules.
  • Sulfonyl Group: Known for its role in increasing solubility and stability of compounds, it may also contribute to the compound's biological activity.

Biological Activity Overview

Research into the biological activities of this compound is still emerging. However, preliminary studies suggest several potential activities:

  • Antimicrobial Properties: Initial assessments indicate that compounds with similar structures exhibit antimicrobial effects. The presence of the sulfonyl group may enhance this activity by affecting bacterial cell wall synthesis or function.
  • Antitumor Activity: Some sulfonyl-containing compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound may involve several mechanisms:

  • Electrophilic Attack: The bromoethyl group can react with nucleophiles in biological systems, potentially leading to modifications in proteins or nucleic acids.
  • Enzyme Inhibition: Similar compounds have been documented to inhibit various enzymes, which could be a pathway for its antimicrobial and antitumor effects.
  • Cell Membrane Interaction: The unique structure may allow it to integrate into lipid bilayers, affecting membrane integrity and function.

Antimicrobial Activity Study

A study examining the antimicrobial properties of sulfonyl derivatives demonstrated significant efficacy against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC): Compounds similar to this compound showed MIC values as low as 0.05 mg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity Research

Research on sulfonyl-containing compounds indicated that they can induce apoptosis in cancer cells. For example:

  • Cell Line Studies: Compounds were tested on human breast cancer cell lines, showing a reduction in cell viability by over 70% at concentrations above 10 µM .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of key enzymesEmerging Research

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